3-(4-Bromo-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine
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Overview
Description
3-(4-Bromo-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine is a chemical compound that features a pyrazole ring substituted with a bromine atom and a difluoropropan-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine typically involves the reaction of 4-bromo-1H-pyrazole with a suitable difluoropropan-1-amine derivative. One common method includes the use of a nucleophilic substitution reaction where the bromine atom on the pyrazole ring is replaced by the difluoropropan-1-amine group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
3-(4-Bromo-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets. The bromine and difluoropropan-1-amine groups play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A precursor in the synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine.
3-(4-Bromo-1H-pyrazol-1-yl)methyl]aniline: Another compound with a similar pyrazole ring structure.
Uniqueness
This compound is unique due to the presence of both bromine and difluoropropan-1-amine groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H8BrF2N3 |
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Molecular Weight |
240.05 g/mol |
IUPAC Name |
3-(4-bromopyrazol-1-yl)-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C6H8BrF2N3/c7-5-1-11-12(2-5)4-6(8,9)3-10/h1-2H,3-4,10H2 |
InChI Key |
VDLLEGVBAJAUSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CC(CN)(F)F)Br |
Origin of Product |
United States |
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